Superior Free-Radical Scavenging Capacity of Proanthocyanidins vs. Vitamin C and Vitamin E
Proanthocyanidins demonstrate significantly higher radical scavenging capacity compared to conventional antioxidant vitamins. Oligomeric proanthocyanidins (OPCs) exhibit antioxidant capabilities 20 times more powerful than vitamin C and 50 times more potent than vitamin E [1]. In direct comparative assays, proanthocyanidins from hops with a degree of polymerization (DP) of 1.54-4.0 showed stronger reducing capacity than both (+)-catechin and ascorbic acid (vitamin C) [2].
| Evidence Dimension | Antioxidant Potency (Relative Scale) |
|---|---|
| Target Compound Data | 20× (vs. Vit C); 50× (vs. Vit E); DP 1.54-4.0 > Vit C |
| Comparator Or Baseline | Vitamin C (ascorbic acid) and Vitamin E (tocopherol); (+)-catechin |
| Quantified Difference | 20-fold (Vit C); 50-fold (Vit E); Superior reducing capacity for DP 1.54-4.0 |
| Conditions | In vitro radical scavenging (ORAC/DPPH/reducing power assays) |
Why This Matters
Enables formulation of lower-dose, high-potency antioxidant products and justifies premium pricing over commodity antioxidants.
- [1] Wikipedia contributors. (2019). Proanthocyanidine. Wikipedia, The Free Encyclopedia. View Source
- [2] Liu, S., et al. (2013). Study on the anti-oxidative capability of proanthocyanidins from hops. Science and Technology of Food Industry, 34(8), 130-134. View Source
